(4,5-Dimethylthiophen-3-yl)methanol
Overview
Description
(4,5-Dimethylthiophen-3-yl)methanol is an organic compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanol group attached to the 3-position of the thiophene ring, with methyl groups at the 4 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (4,5-Dimethylthiophen-3-yl)methanol involves the reduction of ethyl 4,5-dimethylthiophene-3-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the methanol group to a methyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4,5-Dimethylthiophene-3-carboxaldehyde or 4,5-Dimethylthiophene-3-carboxylic acid.
Reduction: 4,5-Dimethylthiophene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(4,5-Dimethylthiophen-3-yl)methanol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)methanol is not well-documented. as a thiophene derivative, it may interact with biological systems through its sulfur atom, potentially affecting various molecular targets and pathways. Further research is needed to elucidate its specific mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
(5-Methylthiophen-3-yl)methanol: Similar structure but with only one methyl group.
(2,5-Dimethylthiophen-3-yl)methanol: Methyl groups at different positions on the thiophene ring.
(3,5-Dimethylphenoxy)acetonitrile: Different functional group but similar aromatic structure.
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJCGFQYTJHIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559052 | |
Record name | (4,5-Dimethylthiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119072-18-3 | |
Record name | (4,5-Dimethylthiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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